7-Bromo-5-methoxybenzo[d]thiazol-2-amine
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Overview
Description
7-Bromo-5-methoxybenzo[d]thiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-methoxybenzo[d]thiazol-2-amine typically involves the bromination of 5-methoxybenzo[d]thiazol-2-amine. One common method includes the reaction of 5-methoxybenzo[d]thiazol-2-amine with bromine in an appropriate solvent under controlled conditions . The reaction is usually carried out at room temperature to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while maintaining the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-5-methoxybenzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted benzothiazole derivatives with different functional groups.
Oxidation Reactions: Oxidized products may include sulfoxides or sulfones, depending on the extent of oxidation.
Scientific Research Applications
7-Bromo-5-methoxybenzo[d]thiazol-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Bromo-5-methoxybenzo[d]thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in its binding affinity and specificity . The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
Comparison with Similar Compounds
5-Methoxybenzo[d]thiazol-2-amine: Lacks the bromine atom, resulting in different reactivity and biological activity.
7-Bromo-6-methoxybenzo[d]thiazol-2-amine: Similar structure but with a different position of the methoxy group, leading to variations in chemical properties and applications.
Uniqueness: 7-Bromo-5-methoxybenzo[d]thiazol-2-amine is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
7-bromo-5-methoxy-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2OS/c1-12-4-2-5(9)7-6(3-4)11-8(10)13-7/h2-3H,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDWXRPFTKXODO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)Br)SC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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